Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl-
Overview
Description
. It is a derivative of norbornene, characterized by its three methyl groups attached to the bicyclic structure. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- can be synthesized through several methods. One common approach involves the Diels-Alder reaction between isoprene and 2,3-dimethyl-1,3-butadiene, followed by catalytic hydrogenation . The reaction conditions typically include elevated temperatures and the presence of a catalyst such as palladium on carbon.
Industrial Production Methods
In industrial settings, the production of Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity . The reaction is carefully controlled to optimize the conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- undergoes various chemical reactions, including:
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed
Oxidation: Ketones, alcohols
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . Its unique structure allows it to fit into binding sites that other molecules cannot, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Norbornene: A bicyclic hydrocarbon with a similar structure but without the three methyl groups.
Camphor: A bicyclic ketone with a similar framework but different functional groups.
2-Norbornene: Another derivative of norbornene with different substituents.
Uniqueness
Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- is unique due to its specific arrangement of methyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2,7,7-trimethylbicyclo[2.2.1]hept-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-6-8-4-5-9(7)10(8,2)3/h6,8-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEFTWKQGYFNTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2CCC1C2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340444 | |
Record name | Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
514-14-7 | |
Record name | Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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